molecular formula C50H58N30O18Pt+2 B1265251 Cucurbit[7]uril--oxaliplatin

Cucurbit[7]uril--oxaliplatin

Numéro de catalogue: B1265251
Poids moléculaire: 1562.3 g/mol
Clé InChI: OSXRTFYXDINGDM-KNCYCSARSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cucurbit7uril–oxaliplatin is a supramolecular complex formed by the encapsulation of oxaliplatin, a platinum-based anticancer drug, within cucurbit7uril, a macrocyclic molecule. Cucurbit7uril is known for its ability to form host-guest complexes with various molecules, enhancing their stability and modulating their biological properties. The combination of cucurbit7uril and oxaliplatin aims to improve the efficacy and safety profile of the anticancer drug by leveraging the unique properties of the macrocyclic host .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cucurbit7uril–oxaliplatin involves the formation of a host-guest complex between cucurbit7uril and oxaliplatin. The process typically includes the following steps:

Industrial Production Methods: Industrial production of cucurbit7uril–oxaliplatin may involve scaling up the synthetic process while ensuring the purity and stability of the complex. This can be achieved through optimized reaction conditions, continuous monitoring, and advanced purification techniques .

Analyse Des Réactions Chimiques

Host-Guest Complexation

The primary reaction involves the dynamic encapsulation of oxaliplatin within CB , driven by non-covalent interactions such as hydrophobic effects, hydrogen bonding, and ion-dipole interactions.

Key Findings:

  • Stoichiometry : The complex forms a 1:1 host-guest ratio, confirmed via 1H^1H NMR and mass spectrometry .

  • Binding Affinity : The binding constant (KaK_a) for CB –OxPt in aqueous solution is 1.18×106M11.18\times 10^6\,\text{M}^{-1}, comparable to CB –spermine interactions (1.22×106M11.22\times 10^6\,\text{M}^{-1}) .

  • Structural Insights : NMR studies reveal significant upfield shifts in oxaliplatin’s 1,2-diaminocyclohexane protons upon encapsulation, indicating deep inclusion within CB .

Reaction Conditions:

ParameterDetails
SolventAqueous solution (pH 7.4)
Temperature25°C
Encapsulation Efficiency>90% under optimized conditions

Stability Enhancement

CB encapsulation significantly alters oxaliplatin’s chemical stability and reactivity:

Hydrolysis Modulation:

  • Free Oxaliplatin : Undergoes rapid hydrolysis in physiological conditions, forming reactive aqua species that bind DNA .

  • CB –OxPt : Slows hydrolysis by shielding the platinum center, reducing premature activation and off-target toxicity .

Comparative Stability Data:

ParameterFree OxaliplatinCB –OxPt Complex
Hydrolysis half-life (pH 7.4)2.1 hours8.7 hours
Reactivity with glutathioneHighReduced by 60%
DNA binding efficiency85%92% (controlled release)

Competitive Displacement in Biological Environments

CB –OxPt undergoes dynamic guest exchange in the presence of competing biomolecules:

Spermine-Induced Release:

  • Spermine, overexpressed in tumor microenvironments, displaces oxaliplatin from CB via competitive binding (Ka=1.22×106M1K_a=1.22\times 10^6\,\text{M}^{-1}) .

  • This triggers targeted drug release at tumor sites, enhancing therapeutic selectivity .

Amino Acid Interference:

  • Phenylalanine and other amino acids in cell culture media partially occupy CB , reducing OxPt binding affinity by 95% (KaK_a drops to 5.9×104M15.9\times 10^4\,\text{M}^{-1}) .

Biological Activity Modulation

Encapsulation alters oxaliplatin’s cytotoxicity and therapeutic profile:

In Vitro Studies:

  • Cytotoxicity : CB –OxPt shows 10-fold higher cytotoxicity against B16 and K562 cancer cells compared to free oxaliplatin .

  • Normal Cell Sparing : Reduced toxicity in peripheral blood mononuclear cells (PBMCs) due to controlled release .

In Vivo Outcomes:

ParameterFree OxaliplatinCB –OxPt Complex
Tumor growth inhibition (B16 melanoma)45%48%
Acute toxicity (LD50_{50})13.2 mg/kg18.7 mg/kg
Immunomodulatory effectsModerate T-cell suppressionReduced immunosuppression

Industrial and Clinical Implications

  • Scalable Synthesis : CB –OxPt is prepared via aqueous mixing under mild conditions, followed by filtration and crystallization .

  • Formulation Challenges : CB ’s pseudo-polymorphism and interactions with media components (e.g., salts, proteins) require stringent quality control .

Applications De Recherche Scientifique

Enhanced Antitumor Activity

Research indicates that the complex formed between cucurbit uril and oxaliplatin exhibits enhanced cytotoxic effects compared to oxaliplatin alone. For instance, studies have shown that the cucurbit uril-oxaliplatin complex demonstrates greater inhibition of tumor cell proliferation in vitro against various cancer cell lines, including B16 melanoma and K562 leukemia cells .

Table 1: Comparative Cytotoxicity of Oxaliplatin and Cucurbit uril-Oxaliplatin Complex

CompoundIC50 (µM)Cell Line
Oxaliplatin10.5B16
Cucurbit uril-Oxaliplatin5.2B16
Oxaliplatin12.3K562
Cucurbit uril-Oxaliplatin6.0K562

Targeted Drug Delivery

The incorporation of targeting ligands into cucurbit uril enhances its ability to deliver oxaliplatin specifically to cancer cells. For example, biotin-conjugated cucurbit uril has been shown to facilitate the selective delivery of oxaliplatin to biotin receptor-expressing cancer cells, resulting in improved therapeutic outcomes and reduced systemic toxicity .

Table 2: Targeting Efficiency of Biotin-Conjugated Cucurbit uril-Oxaliplatin

Delivery SystemTargeting Efficiency (%)Cytotoxicity Reduction (%)
Free OxaliplatinN/AN/A
Biotin-Cucurbit uril-Oxaliplatin8530

In Vivo Studies

In vivo studies using animal models have demonstrated that the cucurbit uril-oxaliplatin complex significantly reduces the toxicity associated with free oxaliplatin while maintaining comparable antitumor efficacy. For instance, a study reported that mice treated with the complex exhibited less weight loss and fewer signs of toxicity compared to those receiving free oxaliplatin .

Clinical Implications

The potential clinical implications of cucurbit uril-oxaliplatin are profound. By reducing side effects and enhancing targeting capabilities, this compound could improve patient outcomes in chemotherapy regimens for colorectal cancer and potentially other malignancies.

Comparaison Avec Des Composés Similaires

Cucurbit7uril–oxaliplatin can be compared with other similar compounds, such as:

Propriétés

Formule moléculaire

C50H58N30O18Pt+2

Poids moléculaire

1562.3 g/mol

Nom IUPAC

(1R,2R)-cyclohexane-1,2-diamine;3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;oxalic acid;platinum(2+)

InChI

InChI=1S/C42H42N28O14.C6H14N2.C2H2O4.Pt/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h15-28H,1-14H2;5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;;+2/t;5-,6-;;/m.1../s1

Clé InChI

OSXRTFYXDINGDM-KNCYCSARSA-N

SMILES isomérique

C1CC[C@H]([C@@H](C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

SMILES canonique

C1CCC(C(C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbit[7]uril--oxaliplatin
Reactant of Route 2
Cucurbit[7]uril--oxaliplatin
Reactant of Route 3
Cucurbit[7]uril--oxaliplatin
Reactant of Route 4
Cucurbit[7]uril--oxaliplatin
Reactant of Route 5
Reactant of Route 5
Cucurbit[7]uril--oxaliplatin
Reactant of Route 6
Reactant of Route 6
Cucurbit[7]uril--oxaliplatin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.